Calusterone-d5
Description
Properties
Molecular Formula |
C₂₁H₂₇D₅O₂ |
|---|---|
Molecular Weight |
321.51 |
Synonyms |
(7β,17β)-17-Hydroxy-7,17-dimethylandrost-4-en-3-one-d5; 7β,17-Dimethyltestosterone-d5; 17β-Hydroxy-7β,17-dimethylandrost-4-en-3-one-d5; 7β,17α-Dimethyltestosterone-d5; Methosarb-d5; NSC 88536-d5; U 22550-d5 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of Deuterated Steroids
Chemical Strategies for Deuterium (B1214612) Incorporation into Steroidal Structures
The synthesis of deuterated steroids, including analogs of Calusterone, employs a variety of chemical strategies to introduce deuterium (²H or D) into the steroidal framework. These methods are crucial for producing isotopically labeled internal standards for mass spectrometry-based analysis, which enhances the accuracy and sensitivity of quantitative measurements. nih.govsigmaaldrich.com
Common strategies for deuterium incorporation include:
Catalytic Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or deuterium oxide (D₂O), in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum dioxide (PtO₂). dshs-koeln.de For instance, H/D exchange can be performed using a mixture of deuterated methanol (B129727) (d₁-methanol) and D₂O with a base like sodium deuteroxide (NaOD). dshs-koeln.de
Reduction of Precursors with Deuterated Reagents: A widely used technique is the reduction of a ketone or an unsaturated bond using a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is a common reagent for reducing carbonyl groups to deuterated hydroxyl groups. nih.gov Similarly, catalytic hydrogenation with deuterium gas can be used to saturate double bonds while introducing deuterium atoms. dshs-koeln.de
Alkylation with Deuterated Alkylating Agents: For introducing deuterated methyl or other alkyl groups, deuterated alkylating agents are employed. A prime example is the use of deuterated methyl iodide (CD₃I) to introduce a trideuterated methyl group. nih.gov
Deuteration via Enolates: Ketones can be treated with a base in a deuterated solvent (like D₂O or CH₃OD) to form an enolate intermediate. The subsequent quenching of this enolate with a deuterium source leads to the incorporation of deuterium at the α-positions to the carbonyl group.
These strategies can be used individually or in combination to achieve the desired level of deuteration at specific or multiple sites within the steroid molecule. dshs-koeln.dedshs-koeln.de
Site-Specific Deuteration Approaches for Calusterone-d5 and Related Analogs
Calusterone, with the chemical structure 17β-hydroxy-7β,17α-dimethylandrost-4-en-3-one, presents several potential sites for deuterium labeling. nih.gov The synthesis of this compound would involve a multi-step process targeting specific positions to incorporate five deuterium atoms. While the exact synthesis of this compound is not widely published, plausible strategies can be inferred from established methods for analogous androgens like testosterone (B1683101) and methyltestosterone. nih.govacs.org
A hypothetical approach for synthesizing this compound could involve:
Deuteration at C-19: The angular methyl group at C-10 (designated as C-19) can be trideuterated (d₃). This is often achieved early in a total synthesis pathway by using trideuteromethyl iodide (CD₃I) before the A-ring of the steroid is closed. nih.gov This provides a stable label that is not prone to exchange.
Deuteration at C-16: The positions adjacent to the C-17 carbonyl group in a precursor molecule are susceptible to enolization and subsequent deuteration. Before the introduction of the 17α-methyl and 17β-hydroxyl groups, a 17-keto precursor could be treated with a base in a deuterated solvent to introduce deuterium at the C-16 position. For instance, d₂-labeling at C-16 is a common strategy for testosterone analogs. industry.gov.au
Deuteration at other positions: The protons at C-2 and C-4 are adjacent to the C-3 ketone and the C-4 double bond, making them potential sites for deuteration through base-catalyzed exchange, although the C-4 position is vinylic. Selective deuteration at the C-1 and C-2 positions has been achieved for other steroids like 11-deoxycortisol using Wilkinson's catalyst. nih.gov
Combining these approaches—for example, a d₃-label at the C-19 methyl group and a d₂-label at the C-16 position of a suitable precursor—would yield a d₅-labeled analog. The specific sequence and choice of reagents would be critical to ensure high isotopic purity and prevent unwanted side reactions or loss of the deuterium label.
Characterization Techniques for Confirming Deuteration Purity and Positional Integrity
Advanced Spectroscopic Methods for Deuterated Compound Verification
Mass Spectrometry (MS): MS is a primary tool for verifying deuteration. researchgate.net
Isotopic Enrichment: High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the synthesized compound. A successful synthesis of this compound would show a mass increase of approximately 5 Daltons compared to the unlabeled compound. The mass spectrum will also show a distribution of isotopologues (e.g., d₀, d₁, d₂, d₃, d₄, d₅), from which the isotopic purity can be calculated. nih.govindustry.gov.au
Positional Integrity: Tandem mass spectrometry (MS/MS) is used to fragment the molecule. By analyzing the mass-to-charge (m/z) ratio of the resulting fragment ions, the location of the deuterium atoms can often be deduced. spectroscopyonline.com Fragments containing the deuterated positions will show a corresponding mass shift, while fragments without the label will have the same mass as those from the unlabeled compound. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of deuterated compounds. researchgate.net
¹H NMR: In a proton NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or show a significant reduction in intensity. This provides direct evidence of where the deuteration has occurred. oup.com
²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a spectrum where each signal corresponds to a deuterated position in the molecule. This is a powerful method for confirming the sites of incorporation.
¹³C NMR: Carbon-13 NMR is also highly valuable. The signal for a carbon atom bonded to deuterium is split into a multiplet (due to C-D coupling) and may be shifted slightly upfield compared to a carbon bonded to a proton. This can be used to assess site-specific deuteration levels. nih.gov
| Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms mass shift due to deuteration, determines isotopic purity. |
| Tandem MS (MS/MS) | Helps determine the location of deuterium atoms by analyzing fragment ions. |
| ¹H NMR | Shows disappearance of signals at deuterated positions. |
| ²H NMR | Directly detects deuterium atoms, confirming their location. |
| ¹³C NMR | Confirms deuteration sites through C-D coupling and chemical shift changes. |
This table summarizes the primary spectroscopic techniques used for the characterization of deuterated steroids like this compound.
Chromatographic Purity Assessment of Isotope-Labeled Steroids
Chromatographic methods are employed to assess the chemical purity of the synthesized this compound, ensuring it is free from starting materials, unlabeled compound, and other synthesis-related impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating the final product from non-volatile or thermally unstable impurities. It is a preferred method for the purification and quality control of steroid reference materials. rsc.orgchromatographytoday.com A pure sample will show a single, sharp peak at a characteristic retention time.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity analysis, especially for volatile or derivatized steroids. jcrpe.org The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The resulting chromatogram can resolve the deuterated steroid from closely related impurities. rsc.org High-precision GC coupled with isotope ratio mass spectrometry (GC-IRMS) is particularly crucial for analyzing steroid isotope ratios. rsc.org
It is important to note that a "chromatographic isotope effect" can sometimes be observed, where the deuterated compound may have a slightly different retention time than its non-deuterated counterpart due to the small differences in physicochemical properties imparted by the heavier isotope. This effect is generally minimal but must be considered during method development and validation.
Calusterone D5 in Advanced Analytical Chemistry Method Development
Fundamental Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. researchgate.net This "isotope-labeled internal standard" has nearly identical chemical and physical properties to the naturally occurring analyte. wuxiapptec.com By measuring the ratio of the naturally occurring analyte to the isotope-labeled standard, highly accurate quantification can be achieved, as this ratio remains constant throughout sample preparation and analysis, correcting for losses and variations. nih.gov
Role of Calusterone-d5 as an Internal Standard in Quantitative Analysis
In quantitative analysis, this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the determination of Calusterone and other related anabolic steroids. wuxiapptec.comlgcstandards.com When a known quantity of this compound is added to a biological sample at the beginning of the analytical process, it mimics the behavior of the target analyte through every stage, including extraction, derivatization, and chromatographic separation. mdpi.com The use of an SIL-IS like this compound is considered the gold standard for quantitative analysis of drugs and metabolites in complex biological samples. nih.gov
The key to its effectiveness lies in the fact that any loss of analyte during sample workup is mirrored by a proportional loss of the internal standard. nih.gov In mass spectrometry, the analyte and the SIL-IS are detected as distinct ions with different mass-to-charge ratios. By calculating the ratio of the peak areas of the analyte to this compound, the initial concentration of the analyte can be determined with high accuracy and precision. scioninstruments.com This analyte-to-IS response ratio is used for quantification, significantly improving the reliability of the results. wuxiapptec.com Studies have demonstrated that methods employing stable isotope-labeled internal standards exhibit superior linearity, precision, and accuracy compared to those using structural analogs. mdpi.com
Minimization of Matrix Effects and Ion Suppression in Complex Biological Matrices
Biological matrices, such as plasma, urine, and tissue, are inherently complex and contain numerous endogenous compounds that can interfere with the analysis. thermofisher.com A significant challenge in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is the "matrix effect," where co-eluting substances from the sample matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. researchgate.netlongdom.org This can lead to inaccurate and unreliable quantitative results. researchgate.net
This compound, as a stable isotope-labeled internal standard, is highly effective in mitigating these matrix effects. wuxiapptec.com Since this compound has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. wuxiapptec.comomicsonline.org Therefore, while the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, their ratio remains constant, allowing for accurate quantification. omicsonline.org The closer the chromatographic peaks of the internal standard and the analyte overlap, the better the compensation for matrix effects. wuxiapptec.com However, it's worth noting that significant deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, which, in the presence of a sharp matrix effect peak, could lead to differential effects. nih.govomicsonline.org
Development and Validation of High-Sensitivity Chromatographic-Mass Spectrometric Methods
The detection of anabolic steroids and their metabolites often requires highly sensitive and specific analytical methods. The development and validation of such methods frequently involve the use of this compound in conjunction with powerful analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for this compound
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds, including steroids. thermofisher.com For GC-MS analysis, steroids often require a derivatization step to increase their volatility and improve their chromatographic behavior. nih.gov
In the context of doping control and clinical analysis, GC-MS methods have been developed for the screening and confirmation of a wide array of anabolic steroids. researchgate.netkoreascience.kr The use of a deuterated internal standard like this compound is crucial for accurate quantification in GC-MS. When developing GC-MS methods, careful selection of fragment ions for selected ion monitoring (SIM) is necessary to avoid potential cross-contribution between the analyte and its deuterated internal standard, which could lead to inaccurate results. For instance, in the analysis of amphetamines, some deuterated standards were found to be non-viable for monitoring typical ions due to shared fragments with the underivatized analyte. nih.gov
Table 1: GC-MS Parameters for Steroid Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| Column | HP Ultra I, 25-m, 0.20 mm ID, 0.33 µm film thickness | |
| Carrier Gas | Helium | |
| Injector Mode | Splitless | mdpi.com |
| Oven Program | Temperature gradient (e.g., 150°C to 280°C) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | rug.nld-nb.info |
| Mass Analyzer | Quadrupole or Mass Selective Detector (MSD) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of anabolic steroids in various biological matrices due to its high sensitivity, specificity, and throughput. thermofisher.comnih.gov The use of this compound as an internal standard is integral to many LC-MS/MS methods for steroid analysis. mdpi.com
LC-MS/MS methods often involve reversed-phase chromatography to separate the steroids, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. archivosdemedicinadeldeporte.commedrxiv.org This approach provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.gov
High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers, offers an alternative and powerful approach. nih.gov HRMS provides highly accurate mass measurements, which enhances the confidence in compound identification and can help to differentiate analytes from matrix interferences. rug.nl The combination of UHPLC with HRMS allows for improved chromatography, better sensitivity, and faster run times, enabling the screening of hundreds of compounds at once.
Table 2: LC-MS/MS Parameters for Anabolic Steroid Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| Column | C18 or PFP, reversed-phase | thermofisher.comnih.govcabidigitallibrary.org |
| Mobile Phase | Methanol (B129727)/water or acetonitrile/water with formic acid | thermofisher.commedrxiv.org |
| Ionization Source | Electrospray Ionization (ESI) or Heated Electrospray Ionization (HESI) | thermofisher.comnih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution (e.g., Orbitrap, QTOF) | rug.nlthermofisher.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan (HRMS) | rug.nlarchivosdemedicinadeldeporte.com |
Method Optimization and Performance Characteristics (Specificity, Accuracy, Precision, Robustness)
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. nih.gov Key performance characteristics that are evaluated include specificity, accuracy, precision, and robustness. The use of this compound as an internal standard plays a significant role in achieving acceptable performance for these parameters.
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com The high selectivity of MS/MS and HRMS contributes significantly to the specificity of the method. nih.gov
Accuracy refers to the closeness of the measured value to the true value. nih.gov The use of a stable isotope-labeled internal standard like this compound is critical for ensuring accuracy by compensating for analyte loss and matrix effects. wuxiapptec.commdpi.com Accuracy is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. nih.govnih.gov
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD). The use of an internal standard helps to improve precision by correcting for variations in sample preparation and instrument response. scioninstruments.com
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. archivosdemedicinadeldeporte.com The consistent performance of the internal standard across these variations is key to a robust method.
The validation process ensures that the developed analytical method is fit for its intended purpose, whether for routine screening in anti-doping laboratories or for clinical research. mdpi.comarchivosdemedicinadeldeporte.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Calusterone |
| This compound |
| Androsterone |
| Boldenone |
| Clenbuterol |
| Corticosterone |
| Cortisol |
| Cortisone |
| Dehydroepiandrosterone |
| Dexamethasone |
| Dihydrotestosterone |
| Estradiol (B170435) |
| Estriol (B74026) |
| Estrone (B1671321) |
| Etiocholanolone |
| Fluoxymesterone |
| Furosemide |
| Methamphetamine |
| Methyltestosterone |
| Nandrolone |
| Norandrosterone |
| Nortestosterone |
| Oxandrolone |
| Pentobarbital |
| Prednisolone |
| Prednisone |
| Pregnenolone |
| Progesterone |
| Salbutamol |
| Secobarbital |
| Stanozolol |
| Tamoxifen |
| Testosterone (B1683101) |
| Testosterone decanoate |
| Testosterone phenylpropionate |
Application of this compound as a Certified Reference Material in Research Laboratories
In the realm of advanced analytical chemistry, particularly within pharmaceutical and anti-doping research, the precision and reliability of quantitative measurements are paramount. Certified Reference Materials (CRMs) are fundamental to achieving this accuracy, serving as a benchmark for quality control and method validation. sigmaaldrich.com this compound, a stable isotope-labeled analog of Calusterone, exemplifies the critical role of CRMs in modern research laboratories, especially when used as an internal standard in mass spectrometry-based assays. lgcstandards.comcaymanchem.com
CRMs are materials characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.comcaymanchem.com When a laboratory uses a CRM like this compound, it ensures its analytical systems are performing correctly and that its results are comparable and traceable to a recognized standard.
The primary application of this compound in research settings is as an internal standard for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). restek.com An internal standard is a compound added in a constant amount to all samples, calibrators, and controls in an analysis. restek.com It is chosen to be chemically and physically similar to the analyte of interest. restek.com The use of an isotopically labeled version of the analyte, such as this compound for the analysis of Calusterone, is considered the gold standard. restek.com This is because the deuterated standard co-elutes with the non-labeled analyte during chromatography and exhibits nearly identical behavior during sample preparation and ionization, thus compensating for variations in sample extraction, injection volume, and matrix effects that can suppress or enhance the instrument's signal. restek.comnih.gov
The World Anti-Doping Agency (WADA) recommends the use of deuterated (²H) or carbon-13 (¹³C)-labeled internal standards for the analysis of anabolic androgenic steroids (AAS). wada-ama.org This guidance aims to prevent the misinterpretation of results, which can occur when using other exogenous steroids as internal standards that might have metabolic links to the target analyte or be susceptible to microbial degradation in samples. wada-ama.org
Research has demonstrated that the choice of internal standard, including the specific isotopic labeling (e.g., D2, D5), can significantly impact the final quantitative results in LC-MS/MS assays. endocrine-abstracts.orgnih.gov Therefore, using a well-characterized CRM like this compound, with a known purity and isotopic enrichment, is crucial for developing robust and accurate analytical methods. pharma-industry-review.com These methods are vital for various applications, from drug metabolism studies and therapeutic drug monitoring to the detection of prohibited substances in sports. pharma-industry-review.combioanalysis-zone.comnih.gov
Below are data tables detailing the properties of this compound and illustrating its use in a hypothetical analytical run.
Table 1: Chemical and Physical Properties of this compound This table provides key information for the Certified Reference Material this compound. lgcstandards.comcymitquimica.com
| Property | Value |
| Analyte Name | This compound |
| Synonyms | (7ß,17ß)-17-Hydroxy-7,17-dimethylandrost-4-en-3-one-d5; 7ß,17-Dimethyltestosterone-d5 |
| Molecular Formula | C₂₁H₂₇D₅O₂ |
| Molecular Weight | 321.51 |
| Unlabeled CAS Number | 17021-26-0 |
| Isotope Label Type | Deuterium (D) |
| Purity | >95% (HPLC) |
| Storage Temperature | -20°C |
Table 2: Illustrative Research Findings from a Quantitative LC-MS/MS Analysis This table shows hypothetical data from an experiment quantifying the parent compound, Calusterone, in different sample matrices using this compound as the internal standard (IS). The consistent response of the IS across different samples allows for accurate calculation of the analyte concentration, correcting for matrix-induced signal variations.
| Sample ID | Matrix | Analyte Peak Area (Calusterone) | IS Peak Area (this compound) | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Calibrator 1 | Methanol | 5,120 | 101,500 | 0.050 | 1.0 |
| Calibrator 2 | Methanol | 25,300 | 100,900 | 0.251 | 5.0 |
| Calibrator 3 | Methanol | 128,000 | 102,100 | 1.254 | 25.0 |
| QC Low | Plasma | 7,450 | 98,700 | 0.075 | 1.5 |
| QC High | Plasma | 99,800 | 99,100 | 1.007 | 20.0 |
| Research Sample 1 | Urine | 42,350 | 95,500 | 0.443 | 8.8 |
| Research Sample 2 | Urine | 15,100 | 96,200 | 0.157 | 3.1 |
Mechanistic Investigations of Steroid Metabolism Using Calusterone D5 As an Isotopic Tracer
Elucidation of Androgen Metabolic Pathways through Deuterium (B1214612) Tracing
Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within biological systems. nih.gov This method involves labeling molecules with stable isotopes, such as deuterium (²H), to track their metabolic fate. nih.gov Calusterone-d5 is a stable isotope-labeled version of Calusterone, a synthetic androgenic steroid, and serves as an invaluable analytical tracer. lgcstandards.com By introducing this compound into a biological system, researchers can follow the deuterium-labeled atoms as the compound undergoes biotransformation. This allows for the precise mapping of its metabolic pathways and the identification of its various metabolites.
The use of deuterated compounds as tracers is a well-established methodology in metabolic research, particularly in the field of endocrinology and anti-doping science. researchgate.netresearchgate.net The distinct mass of the deuterium-labeled steroid allows it to be differentiated from its endogenous, non-labeled counterparts by mass spectrometry. This enables the unambiguous tracking of the administered compound's conversion into different metabolic products, providing clear insights into specific enzymatic processes without interference from the background of naturally occurring steroids. researchgate.net This approach is fundamental for understanding how synthetic androgens like Calusterone are processed in the body, which enzymes are involved, and the structure of the resulting metabolites.
In Vitro Metabolic Profiling and Biotransformation Studies
In vitro metabolic studies are essential for characterizing the biotransformation of a compound in a controlled environment, providing critical data before or in parallel with in vivo investigations. nih.gov These studies help identify potential metabolites, species-specific metabolic routes, and the enzymes responsible for the compound's clearance. nih.gov For this compound, in vitro systems are employed to create a detailed metabolic profile, which is crucial for understanding its biochemical fate.
To determine which enzymes catalyze the metabolism of this compound, various in vitro test systems are utilized. bioivt.com These systems range from cellular models to preparations of specific drug-metabolizing enzymes. nih.gov Incubating this compound with these isolated systems allows for the precise identification of the enzymes involved in its breakdown.
Commonly used systems include:
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govbioivt.com They are used to study oxidative metabolism, such as hydroxylation reactions. chromatographyonline.com
Cytosol: This is the soluble fraction of the cell cytoplasm and contains various Phase II conjugation enzymes, such as sulfotransferases (SULTs). bioivt.com
Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and transporter proteins, offering a more comprehensive and physiologically relevant model of liver metabolism. nih.govbioivt.com
Recombinant Enzymes: These are individual enzymes (e.g., a specific CYP isoform like CYP3A4) produced through genetic engineering. bioivt.com They are used to confirm the exact enzyme responsible for a specific metabolic reaction, a process known as reaction phenotyping. bioivt.comchromatographyonline.com
By analyzing the transformation of this compound in each system, researchers can systematically determine whether it is a substrate for CYPs, UGTs, SULTs, or other enzyme families.
Table 1: Common In Vitro Test Systems for Steroid Metabolism Studies
| Test System | Key Enzymes Present | Primary Application in this compound Studies |
|---|---|---|
| Cryopreserved Hepatocytes | Full range of Phase I & II enzymes (CYPs, UGTs, SULTs) | Comprehensive metabolic profiling, metabolite identification, pathway elucidation. nih.gov |
| Liver S9 Fraction | Mixture of microsomal and cytosolic enzymes | General screening for both Phase I and Phase II metabolism. bioivt.com |
| Liver Microsomes | Cytochrome P450 (CYP) enzymes, UGTs | Investigating Phase I oxidative metabolism (e.g., hydroxylation) and glucuronidation. nih.govbioivt.com |
| Recombinant Enzymes | Specific, isolated enzymes (e.g., CYP3A4, AKR1C3) | Pinpointing the specific enzyme isoform responsible for a particular metabolic step (reaction phenotyping). bioivt.com |
Following incubation of this compound in an in vitro system, the primary objective is to detect, identify, and structurally characterize the resulting metabolites. chromatographyonline.comcriver.com This process is challenging due to the complexity of biological matrices and the often low concentrations of metabolites. chromatographyonline.com The typical analytical workflow involves sample preparation to extract the analytes, followed by separation using chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC). nih.gov
The structural elucidation is predominantly accomplished using high-resolution mass spectrometry (HRMS), with techniques such as time-of-flight (TOF) or Orbitrap MS. criver.com HRMS provides highly accurate mass measurements, which helps in determining the elemental composition of the metabolites and identifying the metabolic modifications (e.g., addition of an oxygen atom in hydroxylation). Fragmentation analysis (MS/MS) is then used to determine the exact site of the modification on the steroid backbone. criver.com
Studies on the parent compound, Calusterone, have identified the parent drug and seven metabolites in urine, primarily found in their conjugated form. nih.gov The metabolic pathways involved common steroid biotransformations. A tracing study with this compound would aim to confirm these pathways and potentially identify new ones by leveraging the deuterium label for unambiguous detection.
Table 2: Known and Potential Metabolites of Calusterone Metabolites identified from studies on the parent compound, which would be investigated using this compound as a tracer.
| Compound | Metabolic Reaction | Expected Detection |
|---|---|---|
| Calusterone | Parent Drug | Detected in conjugated fraction. nih.gov |
| 6β-Hydroxycalusterone | Hydroxylation | A common pathway for androgen metabolism. |
| 16-Hydroxycalusterone | Hydroxylation | A known metabolic pathway for various steroids. |
| 7β,17α-dimethyl-5α-androstane-3α,17β-diol | A-ring reduction | Reduction of the 4-ene-3-one structure is a major route for androgens. |
| 7β,17α-dimethyl-androst-4-ene-3,17-dione | Oxidation | Oxidation of the 17β-hydroxyl group. |
| Other hydroxylated metabolites | Hydroxylation | Multiple hydroxylated species are typically formed. nih.gov |
Enzymatic Studies with this compound and Isolated Enzyme Systems
Deuterium Isotope Effects in Steroid Biotransformation Processes
The replacement of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. wikipedia.orgdovepress.com Consequently, metabolic reactions that involve the cleavage of a C-H bond, such as the hydroxylation reactions catalyzed by cytochrome P450 enzymes, will proceed more slowly when a deuterium atom is present at the site of attack. dovepress.comnih.gov
This effect provides a powerful tool for probing the mechanisms of enzymatic reactions. nih.gov By strategically placing deuterium atoms on different positions of the Calusterone molecule, researchers can investigate the following:
Metabolic Switching: When a primary metabolic site is "blocked" or slowed by deuteration, enzymes may compensate by metabolizing the molecule at alternative, non-deuterated sites. plos.org This phenomenon, known as metabolic switching, can lead to a change in the proportion of different metabolites formed. Observing the metabolite profile of this compound compared to its non-labeled analog can reveal secondary or tertiary metabolic pathways that might otherwise be minor. plos.org
For example, if Calusterone is primarily metabolized via hydroxylation at position C-6, a this compound molecule with deuterium at C-6 would exhibit a decreased rate of 6-hydroxycalusterone formation. This could lead to a corresponding increase in metabolites hydroxylated at other positions or metabolites formed through different pathways.
Table 3: Hypothetical Example of Metabolic Switching due to Deuterium Isotope Effect Illustrative data based on principles of kinetic isotope effects.
| Metabolite | Relative Abundance (from Calusterone) | Relative Abundance (from this compound*) | Implication |
|---|---|---|---|
| Metabolite A (Hydroxylation at d5 site) | 60% | 20% | The deuterated site is a primary, rate-limiting site of metabolism. |
| Metabolite B (Hydroxylation at other site) | 20% | 45% | Metabolism "switches" to this secondary site due to the KIE at the primary site. plos.org |
| Metabolite C (Other pathway) | 10% | 25% | A minor pathway becomes more prominent when the primary pathway is inhibited. plos.org |
| Parent Drug Excreted | 10% | 10% | (Assumed unchanged for this example) |
*Hypothetical this compound labeled at the primary site of metabolic attack.
Molecular and Cellular Research Facilitated by Deuterated Calusterone
In Vitro Studies of Androgen Receptor Binding and Activation
In the field of endocrinology and cancer research, understanding how steroids like Calusterone interact with the androgen receptor (AR) is fundamental. drugbank.com Calusterone is known to exert its effects by binding to and activating the androgen receptor. drugbank.com In vitro binding assays are essential for quantifying the affinity of a compound for the AR and characterizing its potential as an agonist or antagonist.
While direct binding studies specifically using Calusterone-d5 are not prominently documented in public literature, its role is inferred through the analytical methods required for such research. Modern binding assays often move away from traditional radiolabeling, instead using techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of unlabeled ligand (Calusterone) that binds to the receptor. nih.gov In these experimental setups, this compound is the ideal internal standard. It is added at a known concentration to the assay mixture containing the recombinant androgen receptor and varying concentrations of unlabeled Calusterone.
After incubation and separation of the receptor-ligand complexes, the amount of bound Calusterone can be precisely measured against the stable signal of this compound. This methodology allows for the determination of key binding parameters, such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), which describe the binding affinity. mdpi.com The use of a deuterated standard is crucial for achieving the high accuracy and reproducibility needed to compare the binding affinities of different compounds and understand their structure-activity relationships. nih.govnih.gov
Research on Calusterone-Mediated Modulation of Estradiol (B170435) Metabolism
Calusterone has been shown to alter the metabolism of estradiol, a key mechanism thought to contribute to its effects in hormone-sensitive tissues. drugbank.comnih.gov Research indicates that Calusterone can decrease the conversion of estradiol to estriol (B74026) while increasing the formation of other metabolites like estrone (B1671321) and 2-hydroxyestrone. nih.gov Investigating these metabolic shifts requires highly sensitive and specific quantitative methods to measure the subtle changes in steroid concentrations within a biological system, such as a cell culture.
This is where this compound becomes indispensable. In studies designed to probe how Calusterone affects estradiol metabolism, cells are treated with both estradiol and unlabeled Calusterone. To accurately quantify the resulting levels of Calusterone and the various estrogen metabolites, this compound is added to the cell lysates or culture medium as an internal standard before extraction and analysis by LC-MS/MS. plos.org
The stable isotope standard co-elutes with the parent compound during chromatography and experiences similar ionization effects in the mass spectrometer, but is detected at a different mass-to-charge ratio. nih.gov This allows for the correction of any analyte loss during sample processing, leading to highly accurate quantification. By measuring the precise amount of Calusterone present, researchers can establish a clear dose-response relationship between the compound and the observed changes in estradiol metabolite profiles. This analytical rigor is essential for elucidating the specific enzymatic pathways modulated by Calusterone. nih.gov
Development of Novel Assays for Steroid-Target Interaction Analysis
The development of robust and high-throughput analytical methods is a cornerstone of modern biomedical research. researchgate.net this compound is a key component in the creation and validation of novel assays, particularly those based on LC-MS/MS, for analyzing steroid interactions. nih.gov The use of stable isotope-labeled internal standards like this compound is considered the gold standard for quantitative mass spectrometry because it significantly enhances the accuracy, precision, and reliability of the measurements. rsc.org
In the development of an assay to quantify Calusterone in a biological matrix (e.g., plasma, cell extracts), this compound is used to build the calibration curve and validate the method's performance. rsc.org Key validation parameters, as demonstrated in similar steroid assays, are established using this internal standard.
Table 5.3.1: Typical Validation Parameters for an LC-MS/MS Steroid Assay
| Parameter | Description | Typical Performance |
|---|---|---|
| Linearity | The range over which the assay response is directly proportional to the analyte concentration. | R² > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably distinguished from background noise. | 1-10 pg/mL nih.gov |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately and precisely measured. | 5-20 pg/mL |
| Precision (CV%) | The degree of agreement among individual test results when the procedure is applied repeatedly. | < 15% |
| Accuracy/Recovery (%) | The closeness of the measured value to the true value; often assessed by spike-and-recovery experiments. | 85-115% plos.org |
The chemical and physical properties of this compound are nearly identical to those of Calusterone, ensuring that it behaves similarly during every step of the analytical process—from extraction and chromatography to ionization. nih.gov This minimizes matrix effects and compensates for variability, allowing for the confident analysis of steroid-target interactions even at very low physiological concentrations. nih.govplos.org The availability of deuterated standards like this compound is thus a critical enabler for advancing research into the complex roles of steroids in health and disease.
Emerging Research Applications and Future Directions for Calusterone D5
Integration of Deuterated Steroids in Quantitative Metabolomics Research
Quantitative metabolomics aims to measure the dynamic changes in the concentrations of small molecule metabolites in biological systems. The accuracy of these measurements is paramount for understanding metabolic pathways and identifying biomarkers for disease. Deuterated steroids, such as Calusterone-d5, play a crucial role in achieving this accuracy.
When analyzing biological samples, such as urine or plasma, the "matrix effect" can significantly interfere with the measurement of the target analyte. The matrix effect is the alteration of the analyte's ionization efficiency due to the presence of co-eluting, interfering compounds in the sample. This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.
The use of a deuterated internal standard like this compound helps to correct for these matrix effects. Because this compound is structurally and chemically almost identical to its non-deuterated counterpart (the analyte), it experiences the same matrix effects during sample preparation and analysis. By adding a known amount of this compound to the sample at the beginning of the workflow, any variations in the analytical signal due to matrix effects can be normalized. The ratio of the signal from the analyte to the signal from the deuterated standard provides a much more accurate measure of the analyte's concentration than the analyte's signal alone.
Key Research Findings:
Studies have demonstrated that the inclusion of a diverse mixture of deuterated internal standards, including those for various steroids, allows for the correction of differences in physicochemical properties that can affect extraction efficiency. hpst.cz
The use of deuterated standards is a cornerstone of high-throughput screening methods for doping agents, where accurate quantification is essential for regulatory compliance. hpst.czrug.nl
Advanced Approaches in Isotopic Dilution Mass Spectrometry for Comprehensive Biological Studies
Isotopic Dilution Mass Spectrometry (IDMS) is a gold-standard method for the highly accurate quantification of compounds in complex mixtures. The principle of IDMS involves spiking a sample with a known amount of an isotopically labeled version of the analyte of interest, such as this compound. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry.
Recent advancements in mass spectrometry, particularly the development of high-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap (Q-Orbitrap) mass spectrometry, have further enhanced the capabilities of IDMS. rug.nl These advanced instruments provide superior mass accuracy and resolution, allowing for more confident identification and quantification of analytes, even at very low concentrations.
The combination of deuterated standards like this compound with HRMS allows for:
Increased Specificity: The high mass accuracy of HRMS makes it easier to distinguish the analyte from isobaric interferences (other compounds with the same nominal mass).
Improved Sensitivity: Advanced MS instruments can detect much lower levels of analytes, which is critical in applications like anti-doping analysis where the minimum required performance levels (MRPLs) for prohibited substances are continually being lowered. thermofisher.com
Comprehensive Screening: Full-scan HRMS methods enable the simultaneous screening for a wide range of compounds, both known and unknown, in a single analytical run. rug.nl
Potential for this compound in Developing Novel Analytical Standards for Unlabeled Steroid Analogs
The utility of this compound extends beyond its use as an internal standard for Calusterone itself. It also holds potential for the development of analytical standards for other, structurally similar unlabeled steroid analogs. hpst.cz This is particularly valuable when a certified reference standard for a specific analog is not commercially available.
In such cases, the relative response factor (RRF) between this compound and the target analog can be determined. The RRF is a measure of the sensitivity of the mass spectrometer to the analog relative to the deuterated standard. Once the RRF is established, this compound can be used as a surrogate standard to estimate the concentration of the unlabeled analog in a sample.
This approach is especially useful in the context of designer steroids, where new, uncharacterized analogs are constantly emerging. The ability to use an existing deuterated standard like this compound to quantify these novel compounds is a significant advantage in forensic and anti-doping laboratories.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing Calusterone-d5 in laboratory settings?
- Methodological Answer : Synthesis of deuterated compounds like this compound requires precise isotopic labeling techniques (e.g., catalytic deuteration or hydrogen-deuterium exchange). Characterization should involve nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) to verify isotopic purity . Ensure reproducibility by adhering to protocols in peer-reviewed literature, with detailed experimental sections that specify reaction conditions, purification steps, and analytical thresholds (e.g., ≥95% deuterium incorporation) .
Q. How can researchers optimize analytical protocols (e.g., LC-MS/MS) for quantifying this compound in biological matrices?
- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with this compound as an internal standard to correct for matrix effects. Validate methods per FDA/ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Cross-validate results with orthogonal techniques like high-resolution MS to address potential interferences .
Q. What literature review strategies are critical for identifying gaps in this compound research?
- Methodological Answer : Conduct systematic searches in databases like PubMed and SciFinder using controlled vocabulary (e.g., "deuterated steroids," "isotope-labeled standards"). Prioritize primary sources for synthesis protocols and secondary reviews for mechanistic insights. Use citation chaining to trace seminal studies and identify under-explored areas (e.g., metabolic stability in vivo) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s metabolic stability across studies?
- Methodological Answer : Apply factorial design to isolate variables (e.g., liver microsome sources, incubation pH). Use Bayesian statistical models to quantify uncertainty in conflicting datasets. Replicate experiments under standardized conditions and validate findings via cross-laboratory collaborations to mitigate batch effects .
Q. What strategies ensure robust cross-disciplinary integration (e.g., pharmacology, chemistry) in this compound studies?
- Methodological Answer : Establish clear communication frameworks (e.g., shared data repositories, standardized nomenclature) between chemistry and pharmacology teams. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to align synthetic yield data with biological activity metrics. Document workflows in electronic lab notebooks to enhance reproducibility .
Q. How can researchers address challenges in replicating this compound’s reported anti-tumor efficacy in preclinical models?
- Methodological Answer : Conduct power analyses to determine adequate sample sizes for in vivo studies. Control for confounding factors (e.g., animal strain variability, dosing schedules). Perform blinded histopathological assessments and correlate findings with biomarker data (e.g., androgen receptor expression) to strengthen causality .
Q. What ethical and practical criteria should guide the selection of this compound as a reference standard in clinical assays?
- Methodological Answer : Ensure compliance with institutional review board (IRB) protocols for human-derived samples. Prioritize assays with minimal invasiveness (e.g., dried blood spots over tissue biopsies). Evaluate cost-benefit ratios using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to justify resource allocation .
Methodological Frameworks for Data Analysis
Q. Which statistical approaches are most effective for interpreting dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to EC50/IC50 calculations. Use bootstrap resampling to estimate confidence intervals for small datasets. For multiplexed assays, employ machine learning algorithms (e.g., random forests) to identify synergistic or antagonistic effects .
Q. How can researchers systematically validate the purity of this compound batches across suppliers?
- Methodological Answer : Implement a tiered analytical workflow:
Tier 1 : NMR and MS for isotopic and structural verification.
Tier 2 : High-performance liquid chromatography (HPLC) with photodiode array detection to quantify non-deuterated impurities.
Tier 3 : Accelerated stability studies (40°C/75% RH for 6 months) to assess degradation profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
